10beta-Peroxy 4-Tibolone

Vue d'ensemble

Description

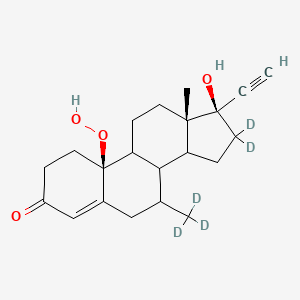

10beta-Peroxy 4-Tibolone is a synthetic steroid compound known for its unique chemical structure and potential applications in various fields. It is a derivative of tibolone, a synthetic steroid with estrogenic, androgenic, and progestogenic properties. The addition of a peroxy group at the 10beta position distinguishes it from its parent compound, tibolone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10beta-Peroxy 4-Tibolone typically involves the introduction of a peroxy group to the tibolone molecule. This can be achieved through various oxidation reactions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the peroxy group at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 10beta-Peroxy 4-Tibolone undergoes various chemical reactions, including:

Oxidation: The peroxy group can participate in further oxidation reactions, leading to the formation of different oxidized products.

Reduction: The peroxy group can be reduced to form the corresponding hydroxy compound.

Substitution: The compound can undergo substitution reactions where the peroxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, organic peroxides, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while reduction can yield hydroxy derivatives.

Applications De Recherche Scientifique

Treatment of Menopausal Symptoms

Tibolone is widely used to manage climacteric symptoms such as hot flashes, night sweats, and vaginal dryness. Clinical studies have demonstrated that tibolone significantly reduces the frequency and severity of these symptoms compared to placebo .

Osteoporosis Prevention

Tibolone has been shown to preserve bone mineral density in postmenopausal women, thereby reducing the risk of fractures. In a randomized controlled trial, tibolone treatment led to a significant decrease in vertebral fractures (relative hazard: 0.55) and nonvertebral fractures (relative hazard: 0.74) over a median follow-up period of 34 months .

Cancer Risk Reduction

Research indicates that tibolone may reduce the risk of certain cancers in postmenopausal women. A study reported a decreased risk of invasive breast cancer (relative hazard: 0.32) and colon cancer (relative hazard: 0.31) among women treated with tibolone compared to those receiving placebo . However, caution is warranted due to an observed increased risk of stroke associated with tibolone use (relative hazard: 2.19) .

Hormonal Effects

Tibolone’s metabolites exert their effects through various hormonal pathways:

- Estrogenic Activity : Tibolone enhances estrogen receptor activity in target tissues, leading to beneficial effects on bone density and climacteric symptoms.

- Progestogenic Activity : It also exhibits progestogenic effects that may contribute to its ability to protect against endometrial hyperplasia while providing symptom relief .

- Androgenic Activity : The androgenic properties may enhance libido and improve sexual function in postmenopausal women .

Inhibition of Smooth Muscle Cell Growth

Tibolone has demonstrated antimitogenic effects on human arterial smooth muscle cells, potentially offering protective benefits against coronary artery disease by inhibiting cell growth and migration through estrogen receptor pathways . This mechanism suggests a dual role for tibolone in both managing menopausal symptoms and improving cardiovascular health.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 10beta-Peroxy 4-Tibolone involves its interaction with various molecular targets and pathways. The peroxy group can participate in redox reactions, influencing the compound’s biological activity. The compound’s effects are mediated through its metabolites, which can interact with estrogen, androgen, and progestogen receptors, leading to various physiological responses.

Comparaison Avec Des Composés Similaires

Tibolone: The parent compound, known for its estrogenic, androgenic, and progestogenic properties.

Norethynodrel: A synthetic steroid with similar hormonal activities.

Norethisterone: Another synthetic steroid with comparable properties.

Uniqueness: 10beta-Peroxy 4-Tibolone is unique due to the presence of the peroxy group at the 10beta position, which imparts distinct chemical and biological properties

Activité Biologique

10beta-Peroxy 4-Tibolone is a synthetic steroid compound derived from tibolone, known for its unique chemical structure and biological properties. The introduction of a peroxy group at the 10beta position distinguishes it from tibolone, which has established estrogenic, androgenic, and progestogenic activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on hormone regulation, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through oxidation reactions involving hydrogen peroxide. The presence of the peroxy group allows for unique interactions within biological systems, particularly in redox reactions that can influence its activity at the molecular level.

The biological activity of this compound is primarily mediated through its metabolites, which interact with various hormone receptors:

- Estrogen Receptors : It exhibits selective estrogen receptor modulation (SERM) properties, influencing estrogenic activity in target tissues while minimizing effects in others such as the breast and endometrium .

- Androgen and Progestogen Receptors : Similar to tibolone, it can also interact with androgen and progestogen receptors, contributing to its multifaceted hormonal effects .

The compound's peroxy group plays a crucial role in modulating these interactions, enhancing its potential as a therapeutic agent.

Hormonal Regulation

Research indicates that this compound can significantly influence hormonal profiles in postmenopausal women:

- Reduction in SHBG : It has been observed to decrease sex hormone-binding globulin (SHBG) levels by approximately 50%, which increases free testosterone levels .

- Impact on Climacteric Symptoms : Similar to tibolone, it alleviates hot flashes and other menopausal symptoms in a dose-dependent manner, with optimal results noted at 2.5 mg daily .

Cognitive Effects

Studies suggest that tibolone and its derivatives may enhance cognitive functions:

- Improvement in Memory : Tibolone has been associated with improvements in long-term semantic memory and cognitive function in postmenopausal women . The mechanism may involve increased beta-endorphin levels affecting mood and cognition.

Comparative Analysis with Tibolone

The following table summarizes the differences between this compound and its parent compound, tibolone:

| Feature | Tibolone | This compound |

|---|---|---|

| Chemical Structure | Basic steroid structure | Contains a peroxy group |

| Hormonal Activity | Estrogenic, androgenic, progestogenic | Enhanced due to peroxy group |

| Metabolites | Multiple metabolites | Unique metabolites via oxidation |

| Therapeutic Use | Menopausal symptom relief | Potentially broader applications |

Case Studies

Several clinical trials have evaluated the effects of tibolone derivatives on menopausal symptoms:

- Hot Flashes Relief : In a study comparing tibolone to combined hormone therapy, both were effective in reducing hot flashes; however, tibolone had fewer adverse effects related to vaginal bleeding .

- Cognitive Function Improvement : A randomized trial indicated that women receiving tibolone showed significant improvements in memory compared to placebo groups, suggesting a cognitive protective effect associated with hormonal treatment .

Propriétés

IUPAC Name |

(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,25-24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3/t13-,16+,17+,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURMXFRHKGLDHX-GWXLLEQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142147 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105186-34-3 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105186-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.